molecular formula C18H20N2O2 B7077057 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one

4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one

Cat. No.: B7077057
M. Wt: 296.4 g/mol
InChI Key: SJEKNTNRZMJHDF-UHFFFAOYSA-N
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Description

4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Pyridinone Moiety: This step involves the cyclization of a suitable precursor, often under basic conditions.

    Functional Group Modifications: Methylation and other functional group modifications are carried out using reagents like methyl iodide and strong bases.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

Medicine

In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like berberine and papaverine.

    Pyridinone Derivatives: Compounds like deferiprone and pirfenidone.

Uniqueness

4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline and pyridinone derivatives.

Properties

IUPAC Name

4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-11-6-12(2)16-4-5-20(10-15(16)7-11)18(22)14-8-13(3)19-17(21)9-14/h6-9H,4-5,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEKNTNRZMJHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCN(CC2=C1)C(=O)C3=CC(=O)NC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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